
1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported .
Análisis De Reacciones Químicas
Types of Reactions
1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its derivatives share the imidazole ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine and its derivatives share the pyrrolidine ring structure.
Uniqueness
1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, along with the sulfonyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler imidazole or pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C7H12N4O2S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c8-6-1-2-11(4-6)14(12,13)7-3-9-5-10-7/h3,5-6H,1-2,4,8H2,(H,9,10) |
Clave InChI |
CDAPBMKIQSCHGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)S(=O)(=O)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



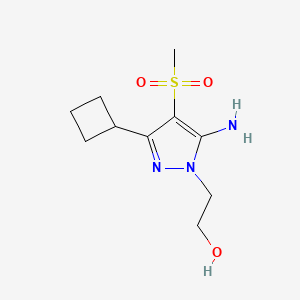
![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
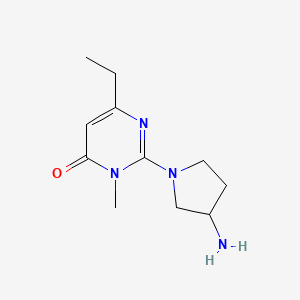
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

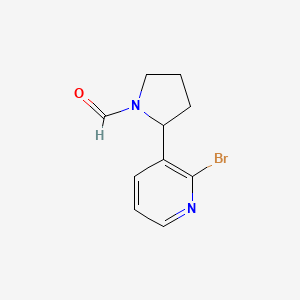
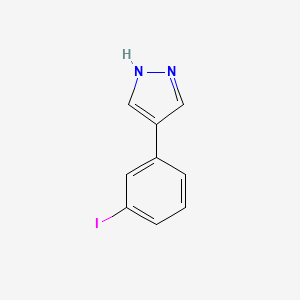
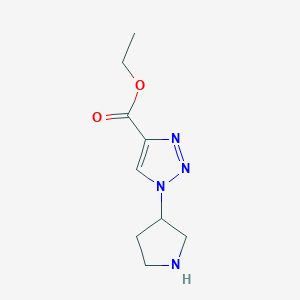
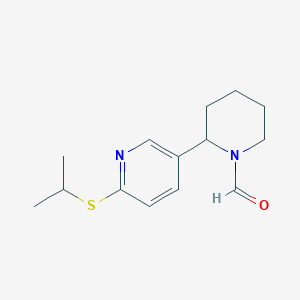
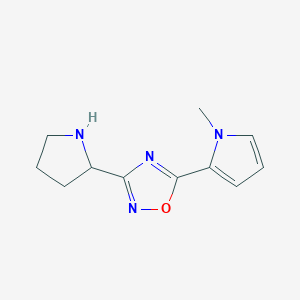


![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
